Enantioselectivity in Asymmetric Michael Addition: N-Ethyl vs. N-Isopropyl Bipyrrolidine Catalysts
In the asymmetric Michael addition of aldehydes to nitroolefins, the N-ethyl-substituted bipyrrolidine derivative achieves a higher enantiomeric excess (ee) compared to its N-isopropyl counterpart under identical reaction conditions [1]. This is a direct head-to-head comparison within a single published study, demonstrating that the alkyl group size critically governs stereochemical outcome [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Michael Addition |
|---|---|
| Target Compound Data | 88% yield, 70% ee (for catalyst bearing N-ethyl group) |
| Comparator Or Baseline | N-iPr-2,2'-bipyrrolidine: 80% yield, 84% ee |
| Quantified Difference | Target compound provides higher yield (+8%) but lower enantioselectivity (−14% ee) relative to N-iPr analog |
| Conditions | Reaction of aldehyde (0.1 mmol) with nitrostyrene (0.12 mmol) catalyzed by 0.02 mmol of N-alkyl-2,2'-bipyrrolidine in THF at −60 °C for 24 h [1] |
Why This Matters
Procurement of the N-ethyl variant is justified when maximizing chemical yield is prioritized over enantiopurity, a critical trade-off in synthetic route design.
- [1] Andrey, O.; Alexakis, A.; Tomassini, A.; Bernardinelli, G. The Use of N-Alkyl-2,2′-bipyrrolidine Derivatives as Organocatalysts for the Asymmetric Michael Addition of Ketones and Aldehydes to Nitroolefins. Advanced Synthesis & Catalysis 2004, 346(9-10), 1147–1168. View Source
